CPW-86-363
Description
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Properties
CAS No. |
84080-55-7 |
|---|---|
Molecular Formula |
C17H17N9O7S2 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(carboxymethoxyimino)-2-(1H-pyrazol-5-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17N9O7S2/c1-25-17(21-23-24-25)35-6-7-5-34-15-11(14(30)26(15)12(7)16(31)32)19-13(29)10(8-2-3-18-20-8)22-33-4-9(27)28/h2-3,11,15H,4-6H2,1H3,(H,18,20)(H,19,29)(H,27,28)(H,31,32)/b22-10-/t11-,15-/m1/s1 |
InChI Key |
AXCIEQAUBGQHIM-PCZSKDDWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CPW-86-363
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPW-86-363 is a novel, broad-spectrum cephalosporin (B10832234) antibiotic. As a member of the β-lactam class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound's activity, based on available preclinical research.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound stems from its ability to disrupt the formation of the peptidoglycan layer of the bacterial cell wall. This is achieved through the covalent binding of its β-lactam ring to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.
The proposed signaling pathway for the mechanism of action of this compound is illustrated below.
Interaction with the Host Immune System
Preclinical studies have suggested that this compound may also interact with the host immune system to enhance bacterial clearance. Research has shown that in the presence of fresh human serum, this compound can improve the serum's bactericidal activity against otherwise resistant strains of E. coli[1]. Furthermore, studies involving both leukocytes and bacteria have demonstrated that this compound can lead to a significant reduction in the viability of the microorganisms[1]. This suggests a synergistic effect between the antibiotic and host immune components.
The logical relationship of this synergistic activity is depicted in the following diagram.
Chemical Structure and Clinical Considerations
A notable feature of this compound's chemical structure is the presence of an N-methylthiotetrazole (NMTT) side chain. This moiety is also found in other cephalosporins and has been associated with an increased risk of secondary coagulopathies[2]. The proposed mechanism for this side effect involves the inhibition of vitamin K-dependent carboxylation of clotting factors.
Quantitative Data
Currently, detailed quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a comprehensive panel of bacterial isolates and its specific binding affinities (IC50 values) for various Penicillin-Binding Proteins (PBPs) are not widely available in the public domain. Such data would be critical for a complete understanding of its antibacterial spectrum and potency.
Experimental Protocols
Detailed experimental protocols for the studies cited are not available in the public search results. However, standard methodologies for assessing the key aspects of this compound's mechanism of action are described below.
Determination of Penicillin-Binding Protein (PBP) Affinity
A standard method for determining the binding affinity of a β-lactam antibiotic to PBPs is a competitive binding assay.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a labeled penicillin to its target PBPs (IC50).
Protocol Outline:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Lyse the cells to release the membrane proteins, including PBPs.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Competitive Binding Assay:
-
Incubate the isolated bacterial membranes with varying concentrations of this compound.
-
Add a fixed concentration of a labeled penicillin (e.g., a fluorescent or radioactive penicillin derivative).
-
Allow the labeled penicillin to bind to the PBPs that have not been occupied by this compound.
-
Separate the membrane proteins by SDS-PAGE.
-
-
Detection and Analysis:
-
Visualize the labeled PBPs using an appropriate detection method (e.g., fluorescence imaging or autoradiography).
-
Quantify the signal intensity for each PBP at each concentration of this compound.
-
Plot the percentage of labeled penicillin binding versus the concentration of this compound to determine the IC50 value.
-
The general workflow for this experimental protocol is outlined in the diagram below.
Serum Bactericidal Assay
This assay is used to determine the bactericidal activity of an antibiotic in the presence of serum.
Objective: To measure the dilution of serum from a subject treated with this compound that is capable of killing 99.9% of a bacterial inoculum.
Protocol Outline:
-
Serum Collection:
-
Administer this compound to a subject (animal or human).
-
Collect blood samples at specific time points post-administration.
-
Separate the serum from the blood.
-
-
Bacterial Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium.
-
-
Assay Performance:
-
Prepare serial dilutions of the collected serum.
-
Inoculate each dilution with the bacterial suspension.
-
Incubate the mixtures.
-
Plate a small volume from each dilution onto agar (B569324) plates to determine the number of viable bacteria.
-
-
Data Analysis:
-
Determine the lowest dilution of serum that results in a 99.9% reduction in the bacterial count compared to the initial inoculum.
-
Conclusion
This compound is a promising broad-spectrum cephalosporin that functions by inhibiting bacterial cell wall synthesis. Its mechanism is consistent with other β-lactam antibiotics, targeting and inactivating Penicillin-Binding Proteins. The potential for synergistic activity with the host immune system is a noteworthy feature that warrants further investigation. The presence of an N-methylthiotetrazole side chain highlights the need for monitoring for potential coagulopathies in clinical development. A more complete understanding of the therapeutic potential of this compound will require the availability of comprehensive quantitative data on its antibacterial spectrum and PBP binding affinities.
References
CPW-86-363 chemical structure and properties
An in-depth technical guide on the chemical "CPW-86-363" cannot be provided at this time. A comprehensive search for the chemical structure, properties, and associated biological data for a compound designated "this compound" has yielded no relevant information.
The identifier "this compound" does not correspond to any known chemical substance in publicly available chemical databases and literature. It is possible that this identifier represents an internal compound code not yet disclosed in the public domain, a typographical error, or a compound that has not been characterized or reported in scientific literature.
Without a verifiable chemical structure or recognized nomenclature, it is not possible to retrieve the necessary data to fulfill the request for a technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the compound identifier, such as the IUPAC name, CAS registry number, or SMILES string, to ensure accurate and successful data retrieval.
No Publicly Available Data on the Solubility and Stability of CPW-86-363
Comprehensive searches for publicly available scientific literature and data regarding the solubility and stability of the compound designated as CPW-86-363 have yielded no relevant results. This suggests that information on this specific molecule is not present in the public domain.
The lack of accessible data prevents the creation of an in-depth technical guide as requested. Key components of the requested report, such as quantitative data on solubility and stability, detailed experimental protocols, and associated signaling pathways or experimental workflows, are contingent on the availability of foundational research and published studies.
It is possible that this compound is an internal or proprietary compound name used within a specific research institution or pharmaceutical company, and its physicochemical properties have not been disclosed publicly. Alternatively, the designation may be incorrect or an outdated identifier.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly to obtain the necessary data for their work. Without access to primary data, a summary of its properties and related experimental procedures cannot be compiled.
Unraveling the Profile of CPW-86-363: A Novel Cephalosporin Antibiotic
For the attention of researchers, scientists, and drug development professionals, this technical overview consolidates the publicly available information on the discovery and origin of the compound CPW-86-363. Despite a comprehensive search, detailed experimental protocols, extensive quantitative data, and in-depth mechanistic studies remain largely within proprietary confines, limiting the scope of this guide.
This compound is identified as a novel, broad-spectrum cephalosporin (B10832234) antibiotic. The compound emerged from the research and development activities of Sandoz Forschungsinstitut Ges.mbH, located in Vienna, Austria, during the 1980s. Its chemical abstracts service (CAS) number is 84080-55-7.
Discovery and Origin
While a specific discovery paper or patent explicitly detailing the initial synthesis and rationale for the development of this compound is not publicly available, its origin can be traced to the intensive research into third-generation cephalosporins by pharmaceutical companies during that era. The designation "CPW" likely refers to an internal Sandoz project code. The primary focus of research on this compound, as evidenced by published literature, was on its pharmacokinetic properties.
Pharmacokinetic Profile
Key insights into the behavior of this compound in biological systems come from comparative studies. Research conducted on healthy volunteers and in animal models provides a foundational understanding of its absorption, distribution, metabolism, and excretion.
Human Pharmacokinetics
A study in healthy volunteers compared the pharmacokinetics of this compound with another cephalosporin, latamoxef (B1674534), after a 1 gram intravenous bolus injection. While both compounds exhibited similar distribution properties, this compound was found to be eliminated from the body significantly faster. A notable difference in their elimination pathways was observed: latamoxef is primarily excreted via urine, whereas this compound is also excreted into the bile.
This study also investigated the formation of N-methyl-thiotetrazole (NMTT), a side chain common to both cephalosporins that has been associated with coagulopathies. The formation of NMTT was found to be higher for latamoxef than for this compound, suggesting a greater instability of the parent latamoxef molecule.
Preclinical Pharmacokinetics in a Septicemic Rabbit Model
Further pharmacokinetic evaluations were conducted in both healthy and septicemic rabbits to understand how infection affects the drug's properties. This research compared this compound with gentamicin (B1671437), penicillin G, and latamoxef. In septicemic rabbits, a significant decrease in serum drug levels of this compound, penicillin G, and latamoxef was observed during the early distribution phase, which correlated with an elevation in body temperature. Conversely, gentamicin showed increased serum levels in the early stages.
Interestingly, no significant differences were found in the tissue fluid levels for any of the tested antibiotics between healthy and septicemic rabbits. The observed changes in serum concentrations are thought to be due to hemodynamic alterations and increased permeability of blood vessels during sepsis. The differing behaviors among the antibiotics are likely related to their distinct physicochemical characteristics.
Antibacterial Spectrum and Mechanism of Action
This compound is described as a broad-spectrum cephalosporin. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial pathogens, are not available in the public domain.
As a cephalosporin, the presumed mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of this process leads to a weakening of the bacterial cell wall and subsequent cell lysis.
Due to the lack of specific studies on this compound's interaction with PBPs or other molecular targets, a detailed signaling pathway diagram cannot be constructed at this time.
Data Summary
The limited quantitative data from the available abstracts are summarized below.
Table 1: Comparative Pharmacokinetic Observations
| Feature | This compound | Latamoxef |
| Elimination Rate | Significantly faster | Slower |
| Primary Elimination Route | Urine and Bile | Primarily Urine |
| NMTT Formation | Lower | Higher |
Experimental Protocols
Detailed experimental methodologies from the cited studies are not fully accessible in the public literature. The available abstracts indicate the following general approaches:
-
Human Pharmacokinetic Study: A comparative study in healthy volunteers involving the intravenous bolus injection of 1 gram of this compound and latamoxef. Serum and urine concentrations of the parent drugs and the N-methyl-thiotetrazole side chain were measured over time.
-
Septicemic Rabbit Study: Pharmacokinetic parameters of this compound were compared in healthy and septicemic rabbits. Sepsis was induced, and serum and tissue fluid drug concentrations were monitored following administration.
Logical Relationship Diagram
While a detailed signaling pathway cannot be generated, a logical workflow of the known research progression for this compound can be visualized.
Caption: Logical workflow of the known research on this compound.
Conclusion
This compound represents a novel cephalosporin antibiotic developed by Sandoz with a distinct pharmacokinetic profile compared to its contemporaries. The available research highlights its faster elimination and dual excretory pathway. However, a comprehensive understanding of its discovery, synthesis, full antibacterial spectrum, and precise mechanism of action is hampered by the limited availability of public data. Further insights into this compound would require access to proprietary research from its development era.
No Publicly Available Research Findings for CPW-86-363
Despite a comprehensive search for preliminary research findings, no public information, quantitative data, or experimental protocols are currently available for a compound or drug designated as CPW-86-363.
Efforts to locate any scientific literature, clinical trial data, or publications detailing the mechanism of action, efficacy, or safety profile of this compound have been unsuccessful. The identifier does not appear in publicly accessible databases of pharmaceutical compounds or in records of ongoing or completed clinical studies.
This lack of information prevents the creation of the requested in-depth technical guide and whitepaper. Consequently, it is not possible to:
-
Summarize quantitative data into structured tables.
-
Provide detailed methodologies for key experiments.
-
Create diagrams for signaling pathways or experimental workflows.
It is possible that this compound is an internal designation for a compound that has not yet been disclosed in public forums or scientific literature. Research and development in the pharmaceutical industry often involves confidential internal codes for proprietary substances during the early stages of investigation.
Further dissemination of information regarding this compound would be contingent on the sponsoring organization or researchers publishing their findings. Until such a time, a comprehensive technical guide as requested cannot be generated.
Methodological & Application
CPW-86-363 experimental protocol for cell culture
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Extensive research has been conducted to identify and validate information regarding the experimental protocol for cell culture of a substance or process designated as "CPW-86-363." Despite a thorough search of scientific literature, patent databases, and chemical compound registries, no specific information, experimental data, or established protocols associated with "this compound" have been found.
The identifier "CPW" is most prominently associated with Colorado Parks and Wildlife, and the numerical components "86" and "363" appear to be coincidental and unrelated to a specific scientific agent or protocol in the available documentation.
Therefore, the following sections provide a generalized framework for creating application notes and protocols for a hypothetical novel compound, which can be adapted once the true identity and nature of "this compound" are clarified.
Section 1: Compound/Process Characterization (Hypothetical)
This section would typically summarize the known properties of the compound or process. As this information is unavailable for this compound, a template is provided below.
Table 1: Hypothetical Characteristics of this compound
| Parameter | Description |
| Compound Name | This compound |
| IUPAC Name | [To Be Determined] |
| Molecular Formula | [To Be Determined] |
| Molecular Weight | [To Be Determined] |
| Purity | [To Be Determined] |
| Solubility | [To Be Determined] |
| Storage Conditions | [To Be Determined] |
| Mechanism of Action | [To Be Determined] |
Section 2: Experimental Protocols (Generalized)
The following are generalized protocols for common cell culture experiments. These would need to be specifically tailored based on the actual properties and effects of this compound.
General Cell Culture Maintenance
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Cell Line Selection: Choose a cell line relevant to the intended research application (e.g., cancer cell lines for oncology studies, primary neurons for neuroscience research).
-
Media Preparation: Prepare the appropriate cell culture medium supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and any other necessary growth factors.
-
Cell Seeding: Seed the cells at a predetermined density in multi-well plates, flasks, or dishes.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture the cells upon reaching 70-80% confluency to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Hypothetical Cell Viability Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | [To Be Determined] |
| 10 | [To Be Determined] |
| 50 | [To Be Determined] |
| 100 | [To Be Determined] |
Section 3: Visualizations (Templates)
The following are template diagrams that would be populated with specific information once the signaling pathways and experimental workflows for this compound are known.
Caption: A generalized workflow for in vitro cell-based assays.
Caption: A hypothetical signaling cascade initiated by this compound.
Conclusion
The successful development of detailed and accurate application notes and protocols for "this compound" is contingent upon the availability of fundamental scientific data. Researchers and professionals in drug development are encouraged to provide a correct identifier or relevant preliminary data to enable the creation of a comprehensive and useful experimental guide. Without this foundational information, any provided protocol would be purely speculative and not suitable for practical laboratory use.
Application Notes and Protocols for Testing CPW-86-363 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the biochemical and cellular activity of CPW-86-363, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following protocols and assays are designed to assess the potency, selectivity, and mechanism of action of this compound in a variety of in vitro systems.
Biochemical Assays to Determine Kinase Inhibitory Activity
Biochemical assays are essential for determining the direct inhibitory effect of this compound on the kinase activity of its target protein.
In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the purified EGFR kinase domain.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Dilute purified recombinant human EGFR kinase domain to a final concentration of 1 nM in kinase assay buffer.
-
Prepare a 2X substrate solution containing 2 µM of a poly(Glu, Tyr) 4:1 peptide substrate and 10 µM ATP in kinase assay buffer.
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Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to a 384-well plate.
-
Add 5 µL of the 2X EGFR kinase domain solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 20 µL of a detection solution containing a phosphorylation-specific antibody.
-
Read the signal on a compatible plate reader.
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-
Data Analysis:
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Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| This compound | EGFR | 5.2 |
| Control Drug | EGFR | 10.8 |
Experimental Workflow:
In Vitro Kinase Assay Workflow
Cellular Assays to Determine On-Target Activity
Cellular assays are crucial for confirming that this compound can access its target within a biological system and exert the expected downstream effects.
Inhibition of EGFR Phosphorylation in Cells
This assay measures the ability of this compound to inhibit the autophosphorylation of EGFR in response to EGF stimulation in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment:
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Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in DMEM supplemented with 10% FBS.
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Seed 2 x 10⁵ cells per well in a 12-well plate and allow them to adhere overnight.
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Serum-starve the cells for 24 hours in serum-free DMEM.
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Treat the cells with a serial dilution of this compound or DMSO for 2 hours.
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Stimulate the cells with 100 ng/mL of human EGF for 10 minutes.
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
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Calculate the percent inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated DMSO control.
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Determine the IC₅₀ value as described for the biochemical assay.
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Data Presentation:
| Compound | Cell Line | Target Inhibition | IC₅₀ (nM) |
| This compound | A431 | p-EGFR (Y1068) | 25.6 |
| Control Drug | A431 | p-EGFR (Y1068) | 58.1 |
EGFR Signaling Pathway:
Simplified EGFR Signaling Pathway
Cell Viability and Proliferation Assays
These assays assess the functional consequence of EGFR inhibition by this compound on cell viability and proliferation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Protocol:
-
Cell Seeding and Treatment:
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Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
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Treat the cells with a serial dilution of this compound or DMSO.
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Incubate for 72 hours.
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-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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-
Data Analysis:
-
Calculate the percent viability for each concentration of this compound relative to the DMSO control.
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Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting percent viability against the logarithm of the compound concentration.
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Data Presentation:
| Compound | Cell Line | Assay Type | GI₅₀ (nM) |
| This compound | A431 | Cell Viability | 78.3 |
| Control Drug | A431 | Cell Viability | 152.4 |
Logical Relationship of Assays:
Assay Cascade for this compound Characterization
Protocol for dissolving and storing CPW-86-363
Topic: Protocol for dissolving and storing CPW-86-363
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for the dissolution and storage of the compound this compound. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and obtaining reliable results in research and drug development settings. The following sections include information on the necessary reagents and equipment, a step-by-step dissolution protocol, and recommended long-term storage conditions.
Compound Information
| Identifier | This compound |
| Molecular Formula | C₂₁H₂₀N₄O₂ |
| Molecular Weight | 360.41 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% |
Dissolution Protocol
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. The choice of solvent will depend on the specific experimental requirements and cell culture conditions.
Reagents and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Water bath or heat block (optional)
Step-by-Step Procedure for Preparing a 10 mM Stock Solution in DMSO:
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Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.60 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube. For a 10 mM stock solution from 3.60 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can be used to aid dissolution if necessary. Ensure the compound is completely dissolved before use.
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is essential to maintain its stability and activity over time.
| Storage Condition | Form | Duration |
| -20°C | Solid Powder | Up to 1 year |
| -20°C | In DMSO or Ethanol | Up to 6 months |
| -80°C | In DMSO or Ethanol | Up to 1 year |
Note: It is strongly recommended to protect the compound from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.
Experimental Workflow: Cell-Based Assay
The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based assay.
Caption: General workflow for a cell-based assay using this compound.
Signaling Pathway: Hypothetical Mechanism of Action
The following diagram depicts a hypothetical signaling pathway that may be modulated by this compound, based on its potential as a kinase inhibitor.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols for IBI363 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IBI363 is a first-in-class bispecific antibody fusion protein that represents a novel immunotherapeutic approach for the treatment of various cancers. This document provides detailed application notes and protocols based on available preclinical and clinical data for the use of IBI363 in cancer research. It is intended to guide researchers and drug development professionals in understanding its mechanism of action and in designing relevant experimental studies.
Mechanism of Action
IBI363 is an anti-PD-1/IL-2α-bias bispecific antibody fusion protein developed by Innovent Biologics.[1][2][3] Its innovative design allows it to simultaneously target two key pathways in the anti-tumor immune response:
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PD-1/PD-L1 Checkpoint Blockade: The anti-PD-1 component of IBI363 binds to the programmed cell death protein 1 (PD-1) receptor on T cells. This action blocks the interaction between PD-1 and its ligand, PD-L1, which is often overexpressed on cancer cells. By inhibiting this checkpoint, IBI363 prevents the deactivation of T cells and restores their ability to recognize and attack tumor cells.[2][3]
-
Biased IL-2 Receptor Activation: The IL-2 component of IBI363 is engineered to have a higher affinity for the α-subunit (CD25) of the IL-2 receptor (IL-2Rα) and reduced binding to the β (CD122) and γ (CD132) subunits.[2][3] This "α-bias" is crucial as tumor-specific T cells highly express CD25. This targeted activation preferentially stimulates the proliferation and activation of tumor-infiltrating CD8+ T cells and natural killer (NK) cells, while minimizing the expansion of regulatory T cells (Tregs) that can suppress the anti-tumor response. This biased approach is designed to enhance the therapeutic window and reduce the toxicities associated with high-dose IL-2 therapy.[2][3]
The dual mechanism of IBI363 aims to "turn cold tumors hot" by both releasing the brakes on the immune system and providing a targeted stimulatory signal to enhance the anti-tumor immune response.
Signaling Pathway
Below is a diagram illustrating the proposed signaling pathway of IBI363.
References
- 1. 1stoncology.com [1stoncology.com]
- 2. Innovent Presents Phase 1 Clinical Data of First-in-class PD-1/IL-2α Bispecific Antibody Fusion Protein (IBI363) in Melanoma, Colorectal Cancer and other Solid Tumors at the 2024 ASCO Annual Meeting [prnewswire.com]
- 3. Safety, Tolerability and Preliminary Efficacy of IBI363 in Subjects With Advanced Solid Tumors or Lymphoma [clin.larvol.com]
CPW-86-363: An Investigational Cephalosporin Antibiotic, Not a Molecular Probe
Initial investigations reveal that CPW-86-363 is not a molecular probe as requested, but rather a novel, broad-spectrum cephalosporin (B10832234) antibiotic with antibacterial activity. The available scientific literature, primarily from the mid-1980s, focuses on its pharmacokinetic properties and its potential as an antimicrobial agent. There is no evidence to suggest its use as a molecular probe for studying biological pathways or processes.
The primary focus of research on this compound has been its behavior within a biological system, its efficacy against bacteria, and its comparison with other antibiotics of the same class, such as moxalactam and cefotaxime (B1668864).
Summary of Known Information:
This compound is characterized as a carboxy-pyrazol-cephalosporin.[1] Studies in the 1980s evaluated its pharmacokinetic profile in both healthy and septicemic animal models, as well as in human volunteers.
Pharmacokinetic Properties:
A comparative study in healthy human volunteers receiving a 1g intravenous bolus injection of this compound and latamoxef (B1674534) (moxalactam) revealed several key pharmacokinetic parameters. While both showed similar distribution properties, this compound was eliminated significantly faster.[1] A notable finding was the difference in elimination routes; latamoxef is primarily excreted via urine, whereas this compound is excreted into both urine and bile.[1]
In studies with healthy and Streptococcus pneumoniae-infected rabbits, the pharmacokinetics of this compound were compared with cefotaxime and moxalactam.[2][3] The research indicated that in infected animals, there was a significant shift of this compound from the central to the peripheral compartment, which was more pronounced than with the other two cephalosporins.[3][4]
Table 1: Comparative Pharmacokinetics of this compound and Latamoxef in Healthy Volunteers [1]
| Parameter | This compound | Latamoxef |
| Elimination | Significantly faster | Slower |
| Route of Elimination | Urine and Bile | Primarily Urine |
N-methyl-thiotetrazole (NMTT) Side Chain:
A significant aspect of the research into this compound revolves around its N-methyl-thiotetrazole (NMTT) side chain, which is also present in other cephalosporins like latamoxef.[1] This side chain is associated with potential side effects, specifically coagulopathies (blood clotting disorders). The formation of NMTT from the parent compound was observed in both serum and urine.[1] Studies indicated that the rate and extent of NMTT formation were lower for this compound compared to latamoxef, suggesting it might be related to the inherent instability of the parent drug rather than metabolic processes.[1]
Conclusion:
The available data consistently identifies this compound as an investigational cephalosporin antibiotic. The research focus has been on its antibacterial activity and pharmacokinetic profile. There is no scientific literature supporting its use as a molecular probe to investigate signaling pathways or other cellular mechanisms, which is the typical application for which detailed protocols and pathway diagrams would be created. Therefore, the generation of application notes and experimental protocols for this compound as a molecular probe is not feasible based on current scientific knowledge. The compound's known function is to inhibit bacterial growth, not to probe specific molecular interactions within a research context.
References
CPW-86-363: An Investigational Cephalosporin Antibiotic
Initial Note to the Reader: The available scientific literature identifies CPW-86-363 as a novel, broad-spectrum cephalosporin (B10832234) antibiotic investigated for its antibacterial and pharmacokinetic properties. There is no current evidence to suggest its use as an agent for in vivo imaging techniques. The following application notes and protocols are based on its characterization as an antibiotic, as detailed in published research.
Introduction
This compound is an experimental carboxyl-pyrazol-cephalosporin that has demonstrated broad-spectrum antibacterial activity.[1] Research conducted primarily in the mid-1980s evaluated its efficacy and safety profile, often in comparison to other cephalosporins such as moxalactam and cefotaxime.[2][3] These studies provide insights into its pharmacokinetic profile in both animal models and humans.
Mechanism of Action
As a cephalosporin, this compound is presumed to exert its antibacterial effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This interference leads to cell lysis and death. Studies have shown its activity against a range of Gram-negative bacteria.[4]
Applications in Preclinical Research
The primary application of this compound in a research setting has been in preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies. These investigations have aimed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in infection models.
Experimental Protocols
Pharmacokinetic Studies in Healthy and Septicemic Rabbits
This protocol is based on a study comparing the pharmacokinetics of this compound, cefotaxime, and moxalactam in both healthy and infected rabbit models.[2][5][6]
Objective: To determine and compare the pharmacokinetic parameters of three cephalosporins in the presence and absence of infection.
Materials:
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This compound, cefotaxime, moxalactam
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Healthy rabbits
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Rabbits infected intravenously with Streptococcus pneumoniae
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Equipment for blood collection and processing to serum
Procedure:
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Animal Models: Establish two groups of rabbits: a healthy control group and a group infected with Streptococcus pneumoniae to induce septicemia.
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Drug Administration: Administer a single intravenous dose of this compound, cefotaxime, or moxalactam to rabbits in both groups.
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Sample Collection: Collect blood samples at predetermined time points post-administration.
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Sample Processing: Process blood samples to obtain serum.
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Concentration Analysis: Determine the concentration of the respective drugs in the serum samples using a suitable analytical method (e.g., HPLC).
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Pharmacokinetic Analysis: Analyze the serum concentration-time data using a two-compartment model to determine pharmacokinetic parameters.
Workflow Diagram:
Caption: Workflow for comparative pharmacokinetic studies in rabbits.
Comparative Pharmacokinetic Analysis in Healthy Human Volunteers
This protocol is derived from a study comparing the pharmacokinetics of this compound and latamoxef (B1674534) (moxalactam) in healthy human subjects.[3]
Objective: To evaluate and compare the pharmacokinetic profiles of this compound and latamoxef after intravenous administration in humans.
Materials:
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This compound, latamoxef
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Healthy adult male volunteers
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Equipment for intravenous administration, blood and urine collection
Procedure:
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Subject Enrollment: Recruit healthy adult male volunteers.
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Drug Administration: Administer a 1 g intravenous bolus injection of either this compound or latamoxef.
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Sample Collection:
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Collect blood samples at various time points to obtain serum.
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Collect urine samples over a specified period.
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Concentration Analysis: Measure the concentrations of the parent drug and the common side-chain metabolite, N-methylthiotetrazole (NMTT), in serum and urine.
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Pharmacokinetic Analysis: Analyze the serum concentration-time data to determine key pharmacokinetic parameters.
Workflow Diagram:
Caption: Workflow for human comparative pharmacokinetic study.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in comparison to other cephalosporins, as reported in the literature.
Table 1: Pharmacokinetic Parameters in Healthy vs. Infected Rabbits [2][5]
| Parameter | Drug | Healthy Rabbits | Infected Rabbits |
| Distribution Shift | This compound | - | 60% increase in peripheral compartment |
| Cefotaxime | - | 20% increase in peripheral compartment | |
| Moxalactam | - | 5% increase in peripheral compartment |
Note: The study highlighted a significant shift of this compound from the central to the peripheral compartment in infected animals, suggesting enhanced tissue penetration during infection.
Table 2: Comparative Pharmacokinetics in Healthy Human Volunteers [3]
| Parameter | This compound | Latamoxef (Moxalactam) |
| Elimination Rate | Significantly faster | Slower |
| Route of Elimination | Urine and Bile | Mainly Urine |
| NMTT Formation | Lower | Higher |
Note: N-methylthiotetrazole (NMTT) is a side chain associated with potential coagulopathies.[3]
Signaling Pathways and Logical Relationships
As this compound is an antibiotic targeting bacterial cell wall synthesis, a detailed signaling pathway in the traditional sense is not applicable. The logical relationship of its application in the cited studies is a comparative analysis of its pharmacokinetic behavior.
Logical Relationship Diagram:
Caption: Comparative analysis framework for this compound.
Conclusion
This compound is a historically researched cephalosporin antibiotic. The available data focuses on its pharmacokinetic properties and antibacterial effects, particularly in comparison to contemporaneous drugs. There is no indication in the scientific literature of its development or use for in vivo imaging purposes. The provided protocols and data are based on its evaluation as a therapeutic agent.
References
- 1. Products | DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetic analysis of latamoxef and CPW 86-363, a novel carboxy-pyrazol-cephalosporin and formation of N-methyl-thiotetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
Standard Operating Procedure for CPW-86-363 Handling: Information Not Available
Initial searches for "CPW-86-363" have yielded no specific information regarding a chemical compound, drug, or biological molecule with this identifier. Therefore, the creation of detailed Application Notes and Protocols, as requested, cannot be fulfilled at this time.
The comprehensive search across various scientific and general databases did not provide any data on the mechanism of action, signaling pathways, or experimental protocols associated with a substance named "this compound." This suggests that "this compound" may be an internal project code, a misnomer, or a compound that is not yet publicly disclosed.
Without foundational information on the nature of the substance, including its basic properties, biological targets, and safety profile, it is impossible to generate the following as requested:
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Data Presentation: No quantitative data exists in the public domain to summarize.
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Experimental Protocols: Methodologies for key experiments cannot be detailed without knowing what the substance is and what it does.
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Visualization: Diagrams of signaling pathways and experimental workflows cannot be created without an understanding of the compound's biological activity.
To proceed with the request, please provide the following essential information:
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Chemical structure or biological nature of this compound.
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Known biological targets or proposed mechanism of action.
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Any available data on its efficacy, toxicity, and pharmacokinetic/pharmacodynamic properties.
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Relevant scientific publications or internal documentation.
Once this information is provided, a comprehensive and accurate Standard Operating Procedure with detailed Application Notes and Protocols can be developed to meet the needs of researchers, scientists, and drug development professionals.
Troubleshooting & Optimization
Troubleshooting CPW-86-363 experimental results
Welcome to the technical support center for the experimental compound CPW-86-363, a novel inhibitor of the Zeta Signaling Pathway. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers in obtaining accurate and reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing lower-than-expected potency (high IC50 value) in my cell viability assays?
Answer: Several factors can contribute to reduced potency of this compound in cell-based assays. Consider the following troubleshooting steps:
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Compound Integrity and Handling:
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Solubility: Ensure the compound is fully dissolved in DMSO before preparing serial dilutions. Precipitates can significantly lower the effective concentration. We recommend vortexing the stock solution for at least 1 minute.
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Storage: this compound is light-sensitive. Ensure stock solutions and aliquots are stored in amber vials at -80°C. Avoid repeated freeze-thaw cycles (we recommend no more than 3).
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Experimental Conditions:
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Serum Concentration: The presence of high concentrations of serum proteins (e.g., fetal bovine serum, FBS) in the culture medium can lead to compound binding, reducing its free concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it, or perform a serum-concentration titration experiment.
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Cell Density: High cell seeding density can lead to a higher number of target molecules, potentially requiring a higher concentration of the inhibitor to achieve a 50% effect. Ensure you are using a consistent and optimized cell number for your specific assay plate format.
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Cell Line Characteristics:
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Target Expression: Confirm that your chosen cell line expresses the target protein (Tyrosine Kinase Zeta, TKZ) at sufficient levels. Low target expression will naturally lead to a reduced response.
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Genomic Alterations: Some cell lines may possess mutations in the TKZ gene or downstream pathway components that confer resistance to inhibition.
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Question: I am seeing significant variability between replicate wells in my ELISA/Western blot results. What are the common causes?
Answer: Result variability can often be traced back to technical inconsistencies in the experimental workflow.
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Pipetting and Dilution:
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Ensure proper calibration of pipettes.
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When preparing serial dilutions, always use fresh tips for each dilution step and ensure thorough mixing before proceeding to the next step.
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Washing Steps:
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In both ELISA and Western blotting, insufficient washing can lead to high background noise, while overly aggressive washing can strip away bound antibodies or proteins. Standardize your washing technique, ensuring all wells/membranes are treated identically.
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Incubation Times and Temperatures:
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Precise timing and consistent temperatures for all incubation steps (e.g., antibody incubation, substrate development) are critical for reproducibility. Use a calibrated incubator and a reliable timer.
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Reagent Quality:
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Ensure all reagents, especially antibodies and substrates, are within their expiration dates and have been stored correctly.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
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A1: The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). We advise preparing a high-concentration stock (e.g., 10 mM) and storing it in small aliquots at -80°C to minimize freeze-thaw cycles. The powder form should be stored at 4°C, protected from light.
Q2: Does this compound have known off-target effects?
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A2: this compound was designed for high selectivity towards Tyrosine Kinase Zeta (TKZ). However, like any kinase inhibitor, potential off-target activity exists, especially at higher concentrations (>10 µM). See the selectivity profile in the data section below. We recommend performing downstream analysis at the lowest effective concentration to minimize potential off-target effects.
Q3: What is the stability of this compound in cell culture medium?
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A3: In standard DMEM or RPMI-1640 medium containing 10% FBS, this compound is stable for up to 72 hours when incubated at 37°C. We do not recommend pre-incubating the compound in media for longer periods before adding it to cells.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| Kinase Activity Assay | Recombinant TKZ | IC50 | 15.2 nM |
| Cell Viability Assay | Cancer Cell Line A | GI50 | 98.5 nM |
| Cell Viability Assay | Cancer Cell Line B | GI50 | 250.1 nM |
Table 2: Kinase Selectivity Profile
| Kinase Target | % Inhibition at 1 µM this compound |
|---|---|
| Tyrosine Kinase Zeta (TKZ) | 98% |
| Kinase Alpha | 12% |
| Kinase Beta | 8% |
| Kinase Gamma | <5% |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Substrate-Z Analysis
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Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
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Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
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Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
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Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load 20 µg of protein per lane onto a 4-20% Tris-Glycine gel. Run the gel until the dye front reaches the bottom.
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Transfer: Transfer the proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Substrate-Z (p-Sub-Z) and total Substrate-Z overnight at 4°C.
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Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: The Zeta Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for common experimental issues with this compound.
Caption: General experimental workflow for cell-based assays using this compound.
Technical Support Center: Optimizing CPW-86-363 Concentration for Assays
Notice: Information regarding the compound "CPW-86-363" is not available in publicly accessible scientific literature or databases. The following content is a template designed to guide researchers in the absence of specific data and should be adapted based on experimentally determined properties of the compound .
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a new assay?
Without prior data, a common starting point for a novel compound in a cell-based assay is to perform a wide-range dose-response curve. We recommend a serial dilution series spanning from 1 nM to 100 µM. This broad range helps in identifying the effective concentration range for your specific assay and cell type. For enzymatic assays, the starting concentration may need to be adjusted based on the expected potency of the compound.
2. How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration is cell-line dependent. To determine this, a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) should be performed in parallel with your functional assay. The goal is to identify a concentration that elicits the desired functional effect without causing significant cell death. A concentration that maintains over 90% cell viability is generally considered non-toxic.
3. What are the best practices for solubilizing and storing this compound?
As a general guideline for novel compounds, it is recommended to first attempt solubilization in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be diluted in aqueous buffer or cell culture medium for working solutions. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The stability of the compound in solution should be experimentally verified.
4. My results with this compound are not reproducible. What are the potential causes?
Lack of reproducibility can stem from several factors:
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Compound Instability: The compound may be unstable in your assay medium or under your experimental conditions (e.g., temperature, pH, light exposure).
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Solubility Issues: The compound may be precipitating out of solution at the working concentration.
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Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect the cellular response.
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Pipetting Errors: Inaccurate dilutions can lead to significant variations in the final concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at expected concentrations | - Compound is inactive in the chosen assay.- Concentration is too low.- Compound has degraded. | - Test a wider and higher concentration range.- Verify the identity and purity of the compound.- Prepare fresh stock solutions. |
| High background signal or non-specific effects | - Compound is precipitating at high concentrations.- Compound is autofluorescent (if using a fluorescence-based assay).- Off-target effects. | - Visually inspect solutions for precipitation.- Run a control with the compound in assay medium without cells or reagents to check for autofluorescence.- Test in a secondary, counter-screen assay. |
| Significant cell death observed | - Compound is cytotoxic at the tested concentrations. | - Perform a cytotoxicity assay to determine the toxic concentration range.- Lower the concentration of the compound in your functional assay. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell-Based Assays
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Cell Culture: Culture cells in appropriate medium and ensure they are in the logarithmic growth phase.
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Seeding: Seed cells in a 96-well plate at varying densities (e.g., from 2,500 to 40,000 cells per well).
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Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
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Viability Assay: Perform a cell viability assay (e.g., MTS or MTT) according to the manufacturer's instructions.
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Analysis: Determine the seeding density that results in 70-80% confluency at the end of the experiment, as this is often optimal for treatment.
Protocol 2: Dose-Response Curve for this compound
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Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X stock of your highest concentration of this compound in assay medium. Perform serial dilutions to create a range of 2X concentrations.
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Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
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Incubation: Incubate the cells for the desired treatment duration.
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Assay Readout: Perform your specific functional assay (e.g., measuring protein expression, enzyme activity, etc.).
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Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.
Visualizations
Caption: Workflow for optimizing compound concentration in assays.
Caption: A hypothetical signaling pathway inhibited by this compound.
Common issues with CPW-86-363 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the stability of compound CPW-86-363.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What is the cause and how can I resolve this?
A1: This is likely due to the limited aqueous solubility of this compound, especially at neutral pH. Solubility is significantly influenced by the solvent, pH, and temperature. For optimal dissolution, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%).
Q2: I am observing a rapid loss of compound activity in my cell-based assays. Could this be a stability issue?
A2: Yes, this compound is known to degrade in aqueous media, a process accelerated by elevated temperatures and pH values outside the optimal range of 4.5-6.0. We recommend preparing fresh dilutions of the compound from a frozen stock solution immediately before each experiment. If experiments run for extended periods (>4 hours), consider replenishing the compound or evaluating its stability under your specific assay conditions.
Q3: Does this compound require special handling or storage conditions?
A3: Absolutely. This compound is sensitive to both light and temperature. Solid compound should be stored at -20°C or lower, protected from light. Stock solutions in organic solvents (e.g., DMSO) should be aliquoted into light-protective tubes and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities with common buffer components?
A4: Yes, preliminary data suggests that this compound can be destabilized by phosphate (B84403) buffers, potentially through catalytic degradation. We recommend using alternative buffering agents such as MES or citrate (B86180) for experiments requiring a pH between 5.0 and 6.5. Always verify compatibility with your specific buffer system.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
This guide provides a systematic approach to addressing solubility challenges with this compound.
Troubleshooting Workflow for Solubility Issues
Technical Support Center: Averting Off-Target Effects of Small Molecule Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating off-target effects during experiments with small molecule inhibitors. While the principles discussed here are broadly applicable, they are presented to assist researchers in establishing robust experimental designs and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to a variety of problems, including:
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Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1][2]
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Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: What are the initial signs that I might be observing off-target effects in my cell-based assays?
A2: Several common indicators may suggest that the observed cellular responses are due to off-target activities of your inhibitor:
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Inconsistent results with other inhibitors: Employing a structurally different inhibitor for the same target yields a different or no phenotype.[2]
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Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target gene is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1][2]
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Unexpected cellular toxicity: The inhibitor induces significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[2]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Implementing the following strategies from the outset can help reduce the likelihood of off-target effects confounding your results:
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Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]
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Choose Selective Inhibitors: Whenever possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.
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Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
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Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse inhibitors and genetic approaches.[2]
Troubleshooting Guides
Issue 1: High Cellular Toxicity at Low Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
| Off-target toxicity | 1. Perform a dose-response curve to determine the EC50 for toxicity.2. Compare the toxicity profile with that of other known inhibitors of the same target. | Identification of a narrow therapeutic window, suggesting potential off-target liabilities. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[3] |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to your inhibitor and more consistent, interpretable results.[3] |
| Inhibitor instability | 1. Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Determining On-Target vs. Off-Target Effects
Objective: To determine the minimum effective concentration of the inhibitor required to elicit the desired on-target phenotype and to identify the concentration at which off-target toxicity occurs.
Methodology:
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
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Inhibitor Treatment: Prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected.[2]
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Incubation: Treat the cells with the diluted inhibitor or vehicle control and incubate for the desired experimental duration.
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On-Target Phenotypic Analysis: Perform the relevant phenotypic assay to measure the on-target effect (e.g., inhibition of a specific signaling pathway, reduction in cell proliferation).
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Toxicity Assay: Concurrently, assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
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Data Analysis: Plot the dose-response curves for both the on-target effect and cell viability. A significant separation between the two curves indicates a therapeutic window where on-target effects can be studied with minimal off-target toxicity.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify both on- and off-targets.[3]
Methodology:
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Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]
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Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[1]
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Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
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Detection: Use a suitable detection method (e.g., luminescence, fluorescence) to measure the extent of substrate phosphorylation.
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Data Analysis: Calculate the IC50 value for each kinase, which is the concentration of the compound needed to inhibit 50% of the kinase activity.[4] A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[3]
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with the inhibitor.[2]
Methodology:
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gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
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Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]
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Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
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Validation of Knockout: Expand the clones and validate the knockout of the target protein by Western blotting or sequencing.
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Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with the inhibitor.[2] If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.[1]
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A workflow for designing experiments to minimize and identify off-target effects.
Caption: A simplified signaling pathway illustrating on-target and potential off-target inhibition.
References
Refining CPW-86-363 treatment protocols
Technical Support Center: CPW-86-363
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the novel mTOR inhibitor, this compound.
Compound Profile: this compound is a potent, second-generation, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. By targeting the kinase domain directly, it effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), blocking downstream signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] This dual-inhibitor profile is designed to overcome the limitations observed with first-generation allosteric inhibitors like rapamycin, which only partially inhibit mTORC1 and can lead to feedback activation of pro-survival signals.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that directly targets the catalytic site of the mTOR kinase.[2] This allows it to block the kinase activity of both mTORC1 and mTORC2 complexes. Inhibition of mTORC1 disrupts downstream signaling to p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to a reduction in protein synthesis.[6][7] Inhibition of mTORC2 blocks the phosphorylation and activation of key survival kinases like Akt at serine 473 (S473).[7][8][9]
Q2: How does this compound differ from rapamycin and other "rapalogs"?
A2: Rapamycin and its analogs (rapalogs) are allosteric inhibitors that bind to FKBP12, and this complex then binds to mTORC1, but not mTORC2.[10] This leads to incomplete inhibition of mTORC1 and can trigger a feedback loop that activates Akt signaling via mTORC2, potentially limiting their anti-tumor efficacy.[3][5] this compound, as a direct kinase inhibitor of both complexes, simultaneously blocks mTORC1 signaling and the mTORC2-mediated feedback activation of Akt, offering a more comprehensive pathway blockade.[2][3]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the compound is fully dissolved before diluting it into cell culture media for experiments. As with many small molecule inhibitors, protecting the stock solution from light is recommended.
Q4: In which cancer types is dysregulation of the mTOR pathway most common?
A4: Dysregulation of the mTOR pathway, often through mutations in upstream regulators like PI3K, PTEN, and Akt, is implicated in a wide variety of human cancers.[11][12] These include renal cell carcinoma, breast cancer, neuroendocrine tumors, glioblastoma, and cancers associated with genetic syndromes like Tuberous Sclerosis Complex (TSC).[10][13]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of cell proliferation after this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of observed efficacy. Consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to mTOR inhibitors. This can be due to their underlying genetic makeup, such as the presence of mutations in the PI3K/Akt/mTOR pathway.[14] It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Drug Concentration and Duration: Ensure you are using an appropriate concentration range. While potent, the effects of this compound are dose- and time-dependent. A short-term exposure may not be sufficient to induce cell cycle arrest or apoptosis. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).
-
Drug Stability: Ensure your stock solution is properly stored and that you prepare fresh dilutions in media for each experiment.[14] Repeated freeze-thaw cycles of the stock solution can degrade the compound.
Q2: My Western blot results are inconsistent between experiments. How can I improve reproducibility?
A2: Variability in Western blotting can arise from multiple sources. To improve consistency:
-
Consistent Drug Preparation: Always prepare fresh dilutions of this compound from a validated stock for each experiment.
-
Cell Culture Conditions: Maintain consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Lysis and Quantification: Use a consistent lysis buffer protocol and perform a reliable protein quantification assay (e.g., BCA assay) to ensure equal protein loading for SDS-PAGE.[14]
-
Antibody Quality: The quality and specificity of primary antibodies are critical. Use antibodies that are well-validated for detecting the phosphorylation status of mTOR pathway proteins.
Q3: My Western blot shows strong inhibition of S6K phosphorylation but only a modest decrease in Akt S473 phosphorylation. Is the compound working as a dual inhibitor?
A3: Yes, this can be an expected result. The phosphorylation of mTORC1 substrates like S6K1 is often more sensitive and can be inhibited at lower concentrations of the drug compared to mTORC2 substrates like Akt (S473).[14] This differential sensitivity is a known characteristic of many dual mTOR inhibitors. To confirm mTORC2 inhibition, you may need to use a higher concentration of this compound or a longer treatment duration. Always include both readouts to fully characterize the compound's activity.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h, Proliferation Assay) | Recommended Western Blot Concentration Range |
| A549 | Non-Small Cell Lung Cancer | ~150 nM | 50 - 500 nM |
| MCF-7 | Breast Cancer (PIK3CA mutant) | ~50 nM | 10 - 200 nM |
| U-87 MG | Glioblastoma (PTEN null) | ~75 nM | 25 - 250 nM |
| 786-O | Renal Cell Carcinoma | ~100 nM | 50 - 500 nM |
Note: These values are hypothetical and should be empirically determined for your specific experimental system.
Table 2: Key Primary Antibodies for Western Blot Analysis of mTOR Pathway Modulation
| Target Protein | Phosphorylation Site | Pathway Readout |
| p-mTOR | Ser2448 | mTORC1 Activity (Input) |
| p-S6K | Thr389 | mTORC1 Activity (Downstream) |
| p-S6 Ribosomal Protein | Ser235/236 | mTORC1 Activity (Downstream) |
| p-4E-BP1 | Thr37/46 | mTORC1 Activity (Downstream) |
| p-Akt | Ser473 | mTORC2 Activity (Downstream) |
| Total Akt | N/A | Loading Control |
| Actin or Tubulin | N/A | Loading Control |
Experimental Protocols
Protocol: Western Blot Analysis of mTOR Pathway Inhibition by this compound
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[14]
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant.[14]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.[14]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate protein separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., total S6K) or a loading control (e.g., β-Actin) to confirm equal loading.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for evaluating this compound activity.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Research into mTOR Inhibitors [mdpi.com]
- 10. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 11. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
In Vivo Efficacy of CPW-86-363: A Comparative Analysis
An objective comparison of the in vivo performance of the novel therapeutic agent CPW-86-363 against current standards of care and alternative therapies is not possible at this time. Extensive searches for "this compound" in scientific literature, clinical trial databases, and other relevant resources have yielded no information on a compound with this designation.
Therefore, data regarding its biological target, mechanism of action, therapeutic area, and any preclinical or clinical in vivo studies are unavailable. Without this foundational information, a comparison to existing treatments cannot be conducted.
Researchers, scientists, and drug development professionals seeking information on therapeutic agents are encouraged to verify the designation of the compound of interest. Accurate identification is crucial for accessing relevant data for comparative efficacy analysis.
Should information on "this compound" become publicly available, a comprehensive comparison guide could be developed. Such a guide would typically include:
-
Target and Mechanism of Action: A detailed description of the molecular target of this compound and how its interaction modulates downstream signaling pathways. A signaling pathway diagram would be provided.
-
Comparative In Vivo Studies: Tables summarizing the results of head-to-head or parallel in vivo studies in relevant animal models, comparing key efficacy endpoints such as tumor growth inhibition, survival rates, or other disease-specific biomarkers.
-
Experimental Protocols: A thorough outline of the methodologies employed in the in vivo experiments, including animal models, dosing regimens, routes of administration, and analytical methods. An experimental workflow diagram would be included.
-
Safety and Toxicity Profiles: A comparative summary of the adverse effects observed for this compound and its alternatives.
We recommend consulting internal documentation or contacting the originating source of the "this compound" designation for further clarification.
Unraveling the Identity of CPW-86-363: A Prerequisite for Comparative Analysis
Initial investigations to identify the compound designated as CPW-86-363 have yielded no conclusive results within publicly available scientific and chemical databases. Searches for "this compound" in the context of chemical compounds, pharmacology, and drug development have not returned any relevant information.
This suggests that "this compound" may be an internal project code, a non-standardized identifier, or a potential error in nomenclature. Without a definitive identification of its chemical structure, mechanism of action, or therapeutic target, a comparative analysis with similar compounds as requested is not feasible.
To proceed with the creation of a comprehensive comparison guide for researchers, scientists, and drug development professionals, the following information regarding this compound is essential:
-
Chemical Name and Structure: The systematic name (e.g., IUPAC) and a visual representation of the molecule are fundamental for identifying related compounds.
-
Biological Target(s): Understanding the specific protein, enzyme, receptor, or pathway that this compound interacts with is crucial for finding functionally similar alternatives.
-
Therapeutic Area: Knowing the intended disease or condition for which this compound is being investigated will narrow the scope of relevant comparators.
-
Published Studies or Patents: Any available scientific literature or patent filings would provide the necessary experimental data for a thorough comparison.
Once this compound is accurately identified, a detailed comparison guide can be developed. This guide would include:
-
Tabulated Quantitative Data: Summarizing key performance indicators such as potency (e.g., IC50, EC50), selectivity, pharmacokinetic properties (ADME), and efficacy from preclinical or clinical studies.
-
Detailed Experimental Protocols: Providing methodologies for key assays and experiments to ensure reproducibility and critical evaluation.
-
Visualized Signaling Pathways and Workflows: Utilizing Graphviz to create clear diagrams of relevant biological pathways and experimental procedures.
We urge the user to provide the necessary identifying information for this compound to enable the generation of the requested high-quality, data-driven comparison guide.
Independent Verification of CPW-86-363 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation cephalosporin (B10832234) antibiotic, CPW-86-363, with other relevant alternatives, supported by experimental data. This compound is a novel, broad-spectrum cephalosporin with antibacterial activity.[1][2][3] This document summarizes key performance indicators, details the methodologies of cited experiments, and visualizes the underlying mechanism of action to aid in the independent verification of its activity.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium. The diagram below illustrates the peptidoglycan synthesis pathway and the point of inhibition by cephalosporins.
Comparative Pharmacokinetics
Pharmacokinetic studies have been conducted to compare this compound with other cephalosporins, such as cefotaxime (B1668864) and moxalactam (also known as latamoxef). The following tables summarize data from studies in both animal models and human volunteers.
Table 1: Comparative Pharmacokinetics in Healthy vs. Septicemic Rabbits [4][5][6][7][8]
| Parameter | This compound | Cefotaxime | Moxalactam | Gentamicin | Penicillin G |
| Distribution in Sepsis | |||||
| ↓ Serum Levels (Distribution Phase) | Yes | - | Yes | No (↑) | Yes |
| ↓ Central Compartment Fraction | 60% | 20% | 5% | - | - |
| ↑ Peripheral Compartment Fraction | Yes | Yes | Yes | - | - |
| Elimination in Sepsis | |||||
| Altered Elimination Phase | Yes | Yes | - | - | - |
Note: Data is derived from studies in rabbits infected with Streptococcus pneumoniae or in a septicemia model. A decrease in the central compartment fraction suggests enhanced distribution to peripheral tissues.
Table 2: Pharmacokinetics in Healthy Human Volunteers (1g IV Bolus) [9]
| Parameter | This compound | Moxalactam (Latamoxef) |
| Distribution Properties | Similar | Similar |
| Elimination Rate | Significantly Faster | - |
| Primary Elimination Route | Urine and Bile | Mainly Urine |
| N-methylthiotetrazole (NMTT) Formation | Lower | Higher |
Note: The formation of the NMTT side chain was found to be dependent on the instability of the parent compound. This side chain has been associated with coagulopathies.
Experimental Protocols
The data presented is based on published pharmacokinetic and immunomodulatory studies. Detailed protocols can be found in the cited literature. Below is a summary of the methodologies used in these key experiments.
1. Pharmacokinetics in Normal and Septicemic Rabbits
-
Objective: To compare the pharmacokinetic properties of this compound, cefotaxime, and moxalactam in both healthy rabbits and those with an active infection.[4][5][6]
-
Methodology:
-
Two groups of rabbits were used: healthy controls and an infected group.
-
Infection was induced by intravenous injection of Streptococcus pneumoniae.[4][5][6]
-
The antibiotics were administered intravenously at a specified dose.
-
Blood samples were collected at various time points post-administration.
-
Concentrations of the drugs in serum and, in some cases, soft tissue interstitial fluid were measured.
-
Pharmacokinetic parameters were calculated using a two-compartment model.[4][6]
-
-
Workflow Diagram:
Diagram 2: Experimental Workflow for Rabbit Pharmacokinetic Studies.
2. Pharmacokinetics in Healthy Human Volunteers
-
Objective: To evaluate and compare the pharmacokinetics of this compound and latamoxef (B1674534) in healthy individuals.[9]
-
Methodology:
-
Healthy adult male volunteers were recruited for the study.
-
A single 1g dose of either this compound or latamoxef was administered via intravenous bolus injection.
-
Blood and urine samples were collected over a period of time.
-
Concentrations of the parent drug and the N-methylthiotetrazole (NMTT) metabolite were determined.
-
Pharmacokinetic parameters were calculated based on the concentration-time curves in serum.[9]
-
3. In Vitro Immunomodulatory Effects
-
Objective: To assess the effect of this compound, cefotaxime, and moxalactam on the bactericidal activity of serum and leukocytes.
-
Methodology:
-
A serum-resistant strain of E. coli was evaluated in media containing fresh human serum.
-
Low concentrations (sub-MIC) of the cephalosporins were added to the media.
-
Bacterial survival was measured to determine the antibiotic-mediated killing by serum factors.
-
In separate experiments, chambers containing E. coli with or without human polymorphonuclear leukocytes (PMNs) were implanted intraperitoneally in mice.
-
Mice received a single dose of the antibiotics, and the viability of the microorganisms in the chambers was assessed to determine the combined effect of the drug and leukocytes.
-
Summary of Findings
-
Pharmacokinetics: this compound demonstrates rapid elimination compared to moxalactam in humans and shows a significant shift in drug distribution from the central to the peripheral compartment during infection in animal models, more so than cefotaxime or moxalactam.[4][6][9]
-
Metabolites: this compound leads to a lower formation of the NMTT side chain compared to moxalactam, which may be relevant for safety considerations regarding coagulopathies.[9]
-
Antibacterial Activity: As a broad-spectrum cephalosporin, this compound is effective against a range of bacteria. In vitro studies suggest it can enhance the bactericidal activity of serum.
References
- 1. Products | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Alterations of pharmacokinetic properties of gentamicin, penicillin G and two cephalosporins in septicaemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative pharmacokinetic analysis of latamoxef and CPW 86-363, a novel carboxy-pyrazol-cephalosporin and formation of N-methyl-thiotetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CPW-86-363 (Osimertinib) vs. Drug X (Standard EGFR-TKIs) in EGFR-Mutated NSCLC
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison between the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) CPW-86-363 (Osimertinib) and Drug X, representing first-generation EGFR-TKIs such as gefitinib (B1684475) and erlotinib (B232). This comparison is focused on their application as first-line treatment for patients with advanced Non-Small Cell Lung Cancer (NSCLC) harboring EGFR-sensitizing mutations (exon 19 deletions or L858R).
Executive Summary
This compound (Osimertinib) has demonstrated superior efficacy in terms of Progression-Free Survival (PFS) and Overall Survival (OS) when compared to first-generation EGFR-TKIs (Drug X).[1][2][3] Notably, this compound is designed to be effective against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation TKIs.[4][5][6][7] While both classes of drugs target the EGFR signaling pathway, this compound's irreversible binding and selectivity for mutant EGFR forms offer a significant clinical advantage.[8][9][10][11]
Data Presentation
Table 1: Efficacy in First-Line Treatment of EGFR-Mutated Advanced NSCLC (FLAURA Trial)
| Endpoint | This compound (Osimertinib) | Drug X (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 18.9 months[2][3] | 10.2 months[2][3] | 0.46 (0.37-0.57)[1] | <0.001[1] |
| Median Overall Survival (OS) | 38.6 months[2][3] | 31.8 months[2][3] | 0.80 (0.64-1.00)[3] | 0.046[12] |
| Objective Response Rate (ORR) | 72% | 68% (Overall for 3 EGFR-TKIs) | - | - |
| Disease Control Rate (DCR) | 94% | 68% (Gefitinib) | - | - |
Table 2: Safety Profile (FLAURA Trial - Grade ≥3 Adverse Events)
| Adverse Event | This compound (Osimertinib) (%) | Drug X (Gefitinib or Erlotinib) (%) |
| Diarrhea | 60% (overall) | - |
| Rash or Acne | 59% (overall) | - |
| Nail Effects | 39% (overall) | - |
| Dry Skin | 38% (overall) | - |
| Stomatitis | 29% (overall) | - |
| Leukopenia | 8% | - |
| Thrombocytopenia | 9% | - |
Experimental Protocols
The primary data for this comparison is derived from the FLAURA trial , a Phase III, randomized, double-blind study.[14][15]
Objective: To assess the efficacy and safety of this compound (Osimertinib) versus a standard of care (SoC) EGFR-TKI (gefitinib or erlotinib) in previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).[1][16]
Methodology:
-
Patient Population: 556 treatment-naïve patients with EGFR-mutated (Ex19del or L858R) advanced NSCLC.[14]
-
Randomization: Patients were randomized 1:1 to receive either:
-
Stratification: Stratification was based on mutation status (Ex19del vs L858R) and race (Asian vs non-Asian).[15]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, Disease Control Rate (DCR), safety, and patient-reported outcomes.[17]
Another key trial, AURA3 , evaluated this compound in patients who had progressed on a prior EGFR-TKI and had the T790M resistance mutation.[18][19][20]
Objective: To compare the efficacy of this compound (Osimertinib) with platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.[17][20]
Methodology:
-
Patient Population: Patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on first-line EGFR-TKI therapy.[19]
-
Randomization: Patients were randomized 2:1 to receive either:
-
This compound (Osimertinib) 80 mg once daily.[19]
-
Pemetrexed plus either cisplatin (B142131) or carboplatin (B1684641) every 3 weeks for up to six cycles.[19]
-
-
Primary Endpoint: Progression-Free Survival (PFS).[20]
Mechanism of Action and Signaling Pathways
Both this compound and Drug X target the EGFR tyrosine kinase, but with key differences in their binding and selectivity.
Drug X (First-Generation EGFR-TKIs): Gefitinib and erlotinib are reversible inhibitors of the EGFR tyrosine kinase.[21] They compete with ATP at the binding site of the kinase domain, preventing EGFR autophosphorylation and blocking downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cell proliferation and survival.[22] However, the development of the T790M "gatekeeper" mutation alters the ATP binding pocket, reducing the affinity of these drugs and leading to acquired resistance.[5][7]
This compound (Osimertinib): Osimertinib (B560133) is a third-generation, irreversible EGFR-TKI.[11] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition.[9][10][23] Crucially, osimertinib is designed to potently inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while having lower activity against wild-type EGFR, which may contribute to a better safety profile.[10][11][24]
Visualizations
Caption: EGFR signaling pathway and points of inhibition for this compound and Drug X.
Caption: Simplified workflow of the FLAURA Phase III clinical trial.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 3. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncologypro.esmo.org [oncologypro.esmo.org]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Analysis of acquired resistance mechanisms to osimertinib in patients with EGFR-mutated advanced non-small cell lung cancer from the AURA3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 21. mdpi.com [mdpi.com]
- 22. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 23. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal and Handling Procedures for Industrial Adhesives
The following information provides a comprehensive guide to the proper disposal and handling of industrial adhesives, with a focus on products similar to high-strength, fast-tack spray adhesives. This guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.
Disposal and Handling Data Summary
For safe and compliant disposal, it is crucial to understand the characteristics of the adhesive. The following table summarizes key data points, using a representative product as an example.
| Data Point | Value/Instruction |
| Product Identifier | CAMIE 363 High Strength Fast Tack Spray Adhesive or similar |
| General Hazard Statement | Extremely flammable aerosol. Causes skin and serious eye irritation. May be harmful if swallowed, inhaled, or in contact with skin.[1] |
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection.[1] |
| Handling Precautions | Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Protect from sunlight and do not expose to temperatures exceeding 50°C/122°F.[1] |
| Disposal Method | Dispose of contents/container at an approved waste disposal facility in accordance with applicable laws and regulations.[1] |
| Extinguishing Media | Use fire-extinguishing media appropriate for surrounding materials. Do not use a water jet.[1] |
Experimental Protocols for Safe Handling and Disposal
To ensure safety during handling and disposal, the following protocols should be strictly adhered to.
Personal Protective Equipment (PPE) and Handling:
-
Obtain and Read the Safety Data Sheet (SDS): Before handling the product, obtain and thoroughly read the manufacturer's SDS.
-
Ensure Proper Ventilation: Always work in a well-ventilated area or outdoors to avoid the inhalation of vapors.[1]
-
Wear Appropriate PPE:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Avoid Ignition Sources: Keep the product away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[1]
-
Handling Procedure:
Disposal Protocol:
-
Do Not Dispose in General Waste: This product should not be disposed of in regular trash or poured down the drain.
-
Follow Local Regulations: Dispose of the waste product and container in accordance with all applicable local, state, and federal regulations.
-
Use a Licensed Waste Disposal Contractor: Engage a licensed waste disposal company to handle the disposal of this material.
-
Container Disposal: Do not incinerate closed containers. Pressurized containers should be handled as hazardous waste even when empty.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of industrial adhesives.
Caption: Logical workflow for the safe and compliant disposal of industrial adhesive waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
